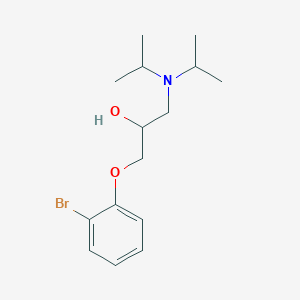
1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL
Overview
Description
1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a propanolamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL typically involves the following steps:
Formation of 2-Bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The 2-bromophenol is then reacted with epichlorohydrin under basic conditions to form 1-(2-bromophenoxy)-2,3-epoxypropane.
Amination: The epoxy compound is subsequently reacted with diisopropylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 1-(2-Hydroxyphenoxy)-3-(diisopropylamino)propan-2-OL.
Oxidation: 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-one.
Reduction: 1-(2-Bromophenoxy)-3-(diisopropylamino)propane.
Scientific Research Applications
1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including as a bronchodilator or beta-adrenergic receptor agonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL involves its interaction with specific molecular targets, such as beta-adrenergic receptors. Upon binding to these receptors, it can modulate various signaling pathways, leading to physiological effects such as bronchodilation or increased heart rate. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Chlorophenoxy)-3-(diisopropylamino)propan-2-OL: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenoxy)-3-(diisopropylamino)propan-2-OL: Similar structure but with a fluorine atom instead of bromine.
1-(2-Methylphenoxy)-3-(diisopropylamino)propan-2-OL: Similar structure but with a methyl group instead of bromine.
Comparison: 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s binding affinity and selectivity. Additionally, the bromine atom can participate in specific chemical reactions that are not possible with other halogens or substituents.
Properties
IUPAC Name |
1-(2-bromophenoxy)-3-[di(propan-2-yl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO2/c1-11(2)17(12(3)4)9-13(18)10-19-15-8-6-5-7-14(15)16/h5-8,11-13,18H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMZGPXQMHHDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC=C1Br)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387797 | |
| Record name | 1-(2-BROMOPHENOXY)-3-(DIISOPROPYLAMINO)PROPAN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432531-90-3 | |
| Record name | 1-(2-BROMOPHENOXY)-3-(DIISOPROPYLAMINO)PROPAN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


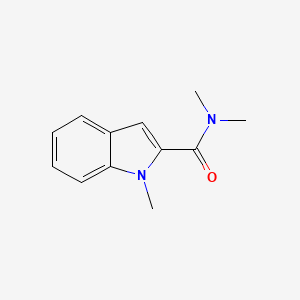
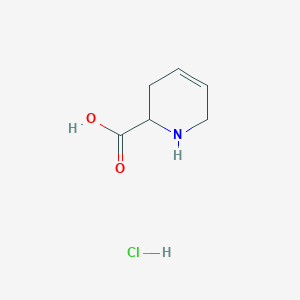
![Phenol, 4-[2-(4-morpholinyl)-6-phenyl-4-pyrimidinyl]-](/img/structure/B1655777.png)
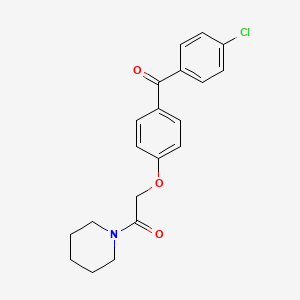
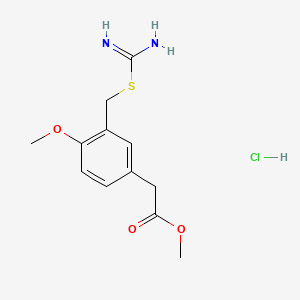
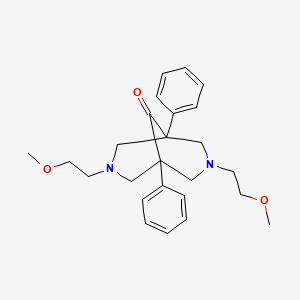
![(5Z)-1-(4-chlorophenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1655782.png)
![(Z)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B1655783.png)
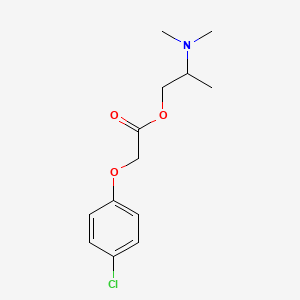
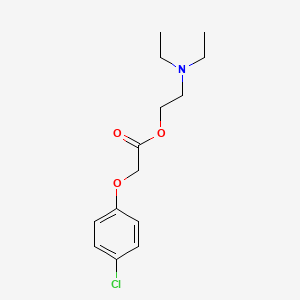

![[4-cyano-3-(diethylcarbamothioylsulfanyl)-1,2-thiazol-5-yl] N,N-diethylcarbamodithioate](/img/structure/B1655791.png)
![3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1655796.png)
![N-[2-(acetylamino)-3-phenylacryloyl]alanine](/img/structure/B1655797.png)
